molecular formula C11H19Br B2636510 2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene CAS No. 1544587-05-4

2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Cat. No. B2636510
CAS RN: 1544587-05-4
M. Wt: 231.177
InChI Key: ZBYQKIUHQHOHLQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene, commonly known as BMDN, is a synthetic organic compound with a molecular formula of C12H19Br. It is a colorless to pale yellow liquid that is used in scientific research for its unique properties. BMDN is a bicyclic compound that contains a bromine atom and a methyl group attached to a naphthalene ring system.

Scientific Research Applications

Synthesis of Alkenylcyclopentanes

This compound is used in the synthesis of 2-bromomethyl-alkenylcyclopentanes through a radical chain addition of allyl bromides to alkenylcyclopropanes . This reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization .

Preparation of Alfa, Beta-Unsaturated Aldehyde

2-Bromomethyl-1,3-dioxolane, a related compound, is used in the preparation of alfa, beta-unsaturated aldehyde . This process is part of the synthesis of monomers .

Synthesis of 1, 4-Two Aldehyde Monoacetals

In addition to alfa, beta-unsaturated aldehyde, 2-Bromomethyl-1,3-dioxolane is also used in the synthesis of 1, 4-two aldehyde monoacetals . These compounds are also used in the synthesis of monomers .

Preparation of T-Butyl 2-(Phenylthiomethyl) Propenoate

3-Bromo-2-(bromomethyl)propionic acid, another related compound, is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This compound is used in various chemical reactions .

Synthesis of Beta-Lactams

3-Bromo-2-(bromomethyl)propionic acid is also used in the synthesis of beta-lactams through the cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillin and its derivatives .

Antimicrobial Applications

While not directly related to “2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene”, brominated compounds have been used in the in situ preparation of chlorine-regenerable antimicrobial polymer molecular sieve membranes . These membranes are used to address widespread microbial issues and serious hygiene concerns .

properties

IUPAC Name

2-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYQKIUHQHOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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